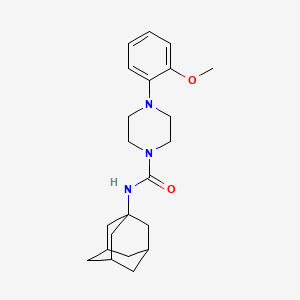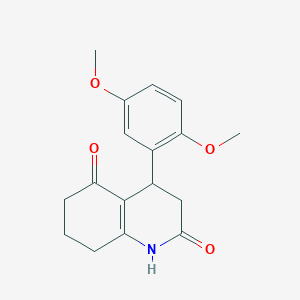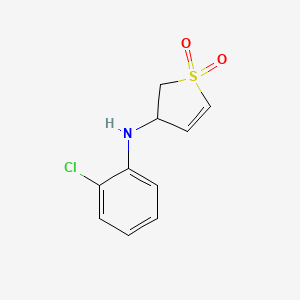
N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide
Descripción general
Descripción
N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Adamantylation: The adamantane moiety is introduced through a reaction with an appropriate adamantyl halide.
Piperazine Derivatization: The piperazine ring is functionalized with the methoxyphenyl group using a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage through a reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring can interact with various biological targets, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-1-adamantyl-1-pentyl-1H-indole-3-carboxamide
- N-1-adamantyl-1-pentyl-1H-indazole-3-carboxamide
Uniqueness
N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which can enhance its binding properties and biological activity compared to other adamantyl derivatives .
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-20-5-3-2-4-19(20)24-6-8-25(9-7-24)21(26)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXUWGVZDOQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419121.png)

![N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4419128.png)
![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![2-[[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B4419150.png)
![6-(4-METHOXYBENZYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4419152.png)
![4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4419160.png)
![N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide](/img/structure/B4419170.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4419172.png)
![2-amino-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4419187.png)
![N-(4-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4419193.png)
![4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)
![N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE](/img/structure/B4419207.png)

